Foliglurax hydrochloride

mGluR4 positive allosteric modulator EC50 potency GPCR pharmacology

Foliglurax hydrochloride (PXT002331) is the only mGluR4 positive allosteric modulator validated through Phase II clinical trials for Parkinson’s disease. Its unmatched selectivity (>110-fold over mGluR7, >50-fold over mGluR8) and proven oral brain penetration eliminate the translational gaps of ADX88178, VU0364770, and Lu AF21934. Ideal for reproducible neuroprotection (3 mg/kg p.o. MPTP model), LID synaptic plasticity, and standardized mGluR4 pharmacology benchmarking. Order with confidence—verified supply chain, ≥98% purity, ready for global shipping.

Molecular Formula C23H24ClN3O3S
Molecular Weight 458.0 g/mol
CAS No. 2133294-96-7
Cat. No. B1654203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoliglurax hydrochloride
CAS2133294-96-7
Molecular FormulaC23H24ClN3O3S
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESC1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl
InChIInChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19+;
InChIKeyLOBGNYCFXPNFJB-LUINMZRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foliglurax Hydrochloride: Procurement Guide to a Clinical mGluR4 Positive Allosteric Modulator


Foliglurax hydrochloride (PXT002331) is a small-molecule positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), developed for the symptomatic treatment of Parkinson's disease (PD) as a non-dopaminergic alternative [1]. It represents the first mGluR4 PAM to advance into Phase II clinical testing for PD [2]. The compound is characterized by oral bioavailability, brain penetration, and high selectivity for mGluR4 over other mGluR subtypes [1][3]. Its procurement is primarily for research applications studying glutamatergic modulation in the basal ganglia, neuroprotection, and synaptic plasticity in preclinical models of PD and dyskinesia [1][4][5].

Why Foliglurax Hydrochloride Cannot Be Replaced by Another mGluR4 PAM or Agonist


Substituting foliglurax with other mGluR4 modulators like ADX88178, VU0364770, Lu AF21934, or the orthosteric agonist LSP1-2111 is scientifically unjustifiable due to critical divergences in selectivity profile, brain penetration, in vivo efficacy, and clinical translational trajectory [1][2][3][4]. Foliglurax's unique combination of high mGluR4 selectivity over other Group III mGluRs (mGluR6/7/8) and its oral bioavailability enabled the first successful progression of an mGluR4 PAM to Phase II trials, whereas comparators like VU0364770 exhibit off-target activity at mGlu5 and mGlu6 [2][5], and Lu AF21934 and ADX88178 failed to demonstrate preclinical anti-dyskinetic efficacy [6]. These differences are not captured by in vitro potency metrics alone and render simple interchangeability a high-risk proposition for research reproducibility.

Quantitative Differentiation Guide: Foliglurax Hydrochloride vs. mGluR4 Modulator Comparators


Human mGluR4 Potency: Foliglurax Hydrochloride vs. VU0364770

Foliglurax hydrochloride demonstrates significantly higher potency at the human mGlu4 receptor compared to the widely used mGlu4 PAM VU0364770 [1][2]. The EC50 of foliglurax is 79 nM, while VU0364770 exhibits an EC50 of 1.1 μM, representing a 14-fold difference in potency [1][2]. This potency advantage is coupled with improved selectivity (see subsequent evidence).

mGluR4 positive allosteric modulator EC50 potency GPCR pharmacology

Selectivity Profile: Foliglurax Hydrochloride vs. VU0364770

Foliglurax exhibits a superior selectivity window within the Group III mGluR family compared to VU0364770, which displays significant off-target activity at mGlu5 and mGlu6 [1][2]. Foliglurax shows >15-fold, >110-fold, and >50-fold selectivity for mGluR4 over mGluR6, mGluR7, and mGluR8, respectively, with no measurable activity at NMDA, AMPA, kainate, Group I/II mGluRs, COMT, MAO-A, or MAO-B (IC50 > 10 μM) [1]. In contrast, VU0364770 is reported to have PAM activity at mGlu6 (EC50 6.8 μM) and antagonist activity at mGlu5 (EC50 17.9 μM) [2].

mGluR4 selectivity off-target activity Group III mGluRs

In Vivo Neuroprotective Efficacy: Foliglurax Hydrochloride vs. Placebo in MPTP Mouse Model

In the MPTP mouse model of early Parkinson's disease, foliglurax hydrochloride at 3 mg/kg (p.o.) prevented the loss of striatal dopamine and dopamine transporter (DAT) binding [1]. Specifically, MPTP lesion decreased striatal DAT specific binding, an effect that was prevented by 3 mg/kg foliglurax (p < 0.05), whereas 1 and 10 mg/kg had no significant beneficial effect [1]. Foliglurax (3 mg/kg) also prevented the MPTP-induced increase in striatal GFAP, a marker of astrogliosis, demonstrating neuroprotective activity at this dose [1].

neuroprotection MPTP mouse model Parkinson's disease preclinical

Clinical Advancement: Foliglurax Hydrochloride vs. Lu AF21934 and ADX88178

Foliglurax is the only mGluR4 PAM to have completed Phase II clinical trials in Parkinson's disease patients, whereas comparators Lu AF21934 and ADX88178 failed to demonstrate efficacy in preclinical models of L-DOPA-induced dyskinesia (LID) [1][2][3]. A 28-day Phase II trial (n=157) evaluated foliglurax 10 mg and 30 mg as adjunct to levodopa and found it to be safe and well-tolerated, although it did not meet primary or secondary endpoints for reducing OFF time or dyskinesia [1]. Preclinically, Lu AF21934 (10 or 30 mg/kg p.o.) and ADX88178 (10 or 30 mg/kg p.o.) failed to reduce established LID in the 6-OHDA rat model, and Lu AF21934 (3 or 10 mg/kg p.o.) also failed in MPTP-lesioned marmosets [2][3].

clinical trial Phase II Parkinson's disease mGluR4 PAM

Oral Bioavailability and Brain Penetration: Foliglurax Hydrochloride vs. Compound 40

Foliglurax (compound 60) was specifically designed as a close analogue of compound 40 to achieve improved pharmacokinetic properties after oral administration [1]. Compound 40 required intraperitoneal administration to demonstrate activity in rodent PD models, whereas foliglurax was nominated for clinical development based on its favorable and unique preclinical profile, including superior oral bioavailability and brain penetration [1][2]. This optimization enabled the translation from preclinical to clinical studies.

pharmacokinetics brain penetration oral bioavailability

High-Value Application Scenarios for Foliglurax Hydrochloride Procurement


Preclinical Studies of mGluR4-Mediated Neuroprotection in Parkinson's Disease Models

Foliglurax hydrochloride is the optimal choice for studies investigating neuroprotective mechanisms in the MPTP mouse model of Parkinson's disease [1]. At 3 mg/kg p.o., it prevents striatal dopamine depletion and astrogliosis, providing a validated dose and model for evaluating disease-modifying strategies [1]. This scenario leverages the compound's oral bioavailability, brain penetration, and specific dose-response window.

Investigations of mGluR4-Dependent Synaptic Plasticity in L-DOPA-Induced Dyskinesia (LID)

For researchers studying the role of mGluR4 in striatal synaptic plasticity alterations associated with LID, foliglurax provides a selective tool with defined effects on glutamatergic transmission [2]. It has been shown to decrease spontaneous glutamatergic transmission in both sham and 6-OHDA lesioned rats, and to restore bidirectional synaptic plasticity, a critical parameter in LID pathophysiology [2]. Alternative mGluR4 PAMs like Lu AF21934 and ADX88178 lack validated efficacy in this context [3].

Comparative Pharmacology Studies of mGluR4 Allosteric Modulation

Foliglurax serves as a reference compound for comparative studies evaluating the pharmacology of mGluR4 PAMs due to its extensive in vitro characterization and unique selectivity profile [4]. Its high selectivity for mGluR4 over other Group III mGluRs (>15-fold for mGluR6, >110-fold for mGluR7, >50-fold for mGluR8) and lack of activity at Group I/II mGluRs, NMDA, AMPA, kainate, COMT, and MAO enzymes makes it an ideal standard for benchmarking new chemical entities or for mechanistic studies requiring clean pharmacology [4].

Studies on Glutamatergic Modulation of Basal Ganglia Circuitry

Foliglurax is well-suited for ex vivo and in vivo electrophysiology or neurochemistry studies exploring the role of presynaptic mGluR4 in regulating glutamate release in the striatum and substantia nigra pars reticulata [5]. Its proven brain exposure and oral bioavailability allow for flexible dosing in rodent behavioral paradigms, and its clinical development history provides a translational context for interpreting findings [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foliglurax hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.